molecular formula C11H13N5O2 B1146969 Carbovir CAS No. 118353-05-2

Carbovir

カタログ番号: B1146969
CAS番号: 118353-05-2
分子量: 247.25 g/mol
InChIキー: XSSYCIGJYCVRRK-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbovir is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has shown significant efficacy in inhibiting HIV replication in vitro .

科学的研究の応用

Antiviral Therapy

Carbovir's primary application is in the treatment of HIV/AIDS. It is often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and reduce the likelihood of resistance development. Clinical trials have demonstrated that this compound exhibits potent antiviral activity comparable to established drugs like Zidovudine (AZT) while showing minimal cross-resistance .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals important insights into its clinical utility. Studies indicate that after intravenous administration, a significant portion (up to 77%) is excreted via urine, highlighting its effective renal clearance . The metabolism of this compound also produces various metabolites, including glucuronide conjugates and 4'-carboxylic acid derivatives, which may influence its overall pharmacological effects and safety profile .

Case Studies and Research Findings

  • Efficacy Against Resistant Strains : Research has shown that this compound remains effective against HIV strains resistant to other nucleoside reverse transcriptase inhibitors. In vitro studies demonstrated that CBV-TP can still inhibit viral replication in the presence of mutations associated with drug resistance .
  • Combination Therapy : this compound has been studied in combination with other antiretroviral drugs. For instance, it was found to be synergistic when used alongside AZT and non-nucleoside inhibitors like Nevirapine, suggesting a potential strategy for enhancing treatment outcomes in patients with complex resistance profiles .
  • Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties beyond its antiviral effects. Studies involving prostate cancer cell lines have shown that this compound can induce growth arrest and apoptosis, suggesting its potential role as an adjunct therapy in oncology .

Data Table: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Vince et al. (1988)Antiviral EfficacyDemonstrated potent inhibition of HIV replication in vitro; identified metabolic pathways for activation
Johnson & Fridland (1989)Drug ResistanceExplored the impact of M184V mutation on CBV-TP incorporation; highlighted reduced efficiency relative to dGTP
Research on Prostate CancerAnticancer ActivityShowed significant reduction in cell growth and induction of apoptosis in cancer cell lines treated with this compound

生物活性

Carbovir (CBV) is a carbocyclic nucleoside analog that has garnered attention for its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). As a prodrug, it is metabolized into its active form, this compound triphosphate (CBV-TP), which plays a crucial role in inhibiting viral replication. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound functions primarily as an inhibitor of HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle. The compound's mechanism involves the following key aspects:

  • Inhibition of DNA Synthesis : CBV-TP competes with natural substrates during the reverse transcription process, leading to chain termination. This effect is particularly pronounced in the presence of the wild-type HIV-1 RT and is less effective against certain resistant strains, such as RT(M184V) .
  • Selective Metabolism : this compound is phosphorylated by cellular enzymes to form CBV-TP. This phosphorylation is stereoselective and influences the antiviral efficacy of the drug . The half-life of CBV-TP in human lymphoid cells is approximately 2.5 hours, indicating a relatively rapid turnover compared to other nucleoside analogs like zidovudine (AZT) .

Table 1: Comparison of this compound with Other Nucleoside Analogues

FeatureThis compoundZidovudine (AZT)Abacavir
Active FormCBV-TPAZT-TPABC-TP
Half-life in Cells2.5 hours1.5 hours2 hours
Resistance ProfileM184V mutationM184V mutationNo significant resistance
MechanismChain terminationChain terminationChain termination

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : Oral bioavailability of this compound is approximately 10% . This low bioavailability necessitates careful dosing and administration strategies.
  • Clearance and Distribution : After intravenous administration in animal models, the terminal elimination half-life was found to be around 21.4 minutes, indicating rapid clearance from systemic circulation . The volume of distribution at steady state was noted to be about 1,123 mL/kg.
  • Protein Binding : this compound exhibits low plasma protein binding (~20%), which could influence its therapeutic efficacy and interaction with other medications .

Case Study: Clinical Implications

A study involving HIV-infected patients demonstrated that this compound's active metabolite, this compound diphosphate, increased platelet aggregation when induced by collagen . This finding suggests potential cardiovascular implications for patients undergoing treatment with this compound or its derivatives.

Cytotoxicity and Resistance

Research indicates that the cytotoxic effects of this compound are primarily due to its inhibition of DNA synthesis rather than direct toxicity to cellular components . The lack of significant impact on nucleotide pools (e.g., dGTP, dCTP) further supports this notion. However, resistance mutations in HIV can diminish this compound's effectiveness:

  • M184V Mutation : This mutation results in reduced incorporation efficiency of CBV-TP compared to natural substrates like dGTP, highlighting a challenge in treating resistant HIV strains .

特性

CAS番号

118353-05-2

分子式

C11H13N5O2

分子量

247.25 g/mol

IUPAC名

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChIキー

XSSYCIGJYCVRRK-NKWVEPMBSA-N

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

異性体SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO

正規SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

同義語

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one;  (+/-)-Carbovir;  cis-Carbovir;  GR 90352X;  NSC 614846; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。